molecular formula C12H19N3O B1276551 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol CAS No. 869946-18-9

2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol

Cat. No.: B1276551
CAS No.: 869946-18-9
M. Wt: 221.3 g/mol
InChI Key: YZRHRBADADYIFX-UHFFFAOYSA-N
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Description

2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound features a piperazine ring substituted with an amino-phenyl group and an ethanol group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino-phenyl group and an ethanol group on the piperazine ring makes it a versatile and valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[4-(2-aminophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-11-3-1-2-4-12(11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRHRBADADYIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424518
Record name 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869946-18-9
Record name 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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